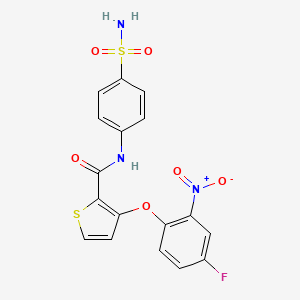

3-(4-fluoro-2-nitrophenoxy)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide

Beschreibung

3-(4-Fluoro-2-nitrophenoxy)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a synthetic thiophene-based carboxamide derivative characterized by:

- A thiophene-2-carboxamide backbone.

- A 4-fluoro-2-nitrophenoxy substituent on the thiophene ring, which introduces electron-withdrawing (nitro) and electron-donating (fluoro) effects, influencing reactivity and pharmacokinetics .

Eigenschaften

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O6S2/c18-10-1-6-14(13(9-10)21(23)24)27-15-7-8-28-16(15)17(22)20-11-2-4-12(5-3-11)29(19,25)26/h1-9H,(H,20,22)(H2,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWOHDKXNYTSGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137382 | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303152-74-1 | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

The compound 3-(4-fluoro-2-nitrophenoxy)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with nitrophenoxy and sulfonamide groups. The incorporation of the 4-fluoro-2-nitrophenoxy moiety is crucial for enhancing the biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL . This suggests that the presence of the nitrophenoxy group may enhance the compound's efficacy against resistant strains.

Anticancer Activity

The anticancer potential of compounds similar to 3-(4-fluoro-2-nitrophenoxy)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide has been evaluated in various studies. For example, compounds containing thiophene rings have been shown to inhibit cancer cell viability in multiple cell lines, including Caco-2 and A549, which are commonly used models for colorectal and lung cancer, respectively . The specific activity against these cells can be attributed to the compound's ability to interfere with cellular proliferation pathways.

Case Studies

- Antitubercular Activity : A study demonstrated that similar compounds were effective against both M. tuberculosis H37Rv and rifampin-resistant strains, indicating a potential for developing new antitubercular agents from this scaffold .

- Anticancer Efficacy : In vitro studies showed that certain derivatives significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) . This highlights the potential of these compounds in cancer therapy.

The mechanisms through which 3-(4-fluoro-2-nitrophenoxy)-N-(4-sulfamoylphenyl)thiophene-2-carboxamide exerts its biological effects may involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells, leading to reduced tumor growth.

Data Table: Biological Activity Overview

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Variations and Electronic Effects

Sulfamoylphenyl vs. Halogenated Phenyl Groups

- Target Compound : The 4-sulfamoylphenyl group enhances solubility in polar solvents and facilitates interactions with enzymes like carbonic anhydrase via sulfonamide coordination .

- N-(3-Chloro-2-Methylphenyl)-3-(4-Fluoro-2-Nitrophenoxy)Thiophene-2-Carboxamide (CAS 306977-59-3): The 3-chloro-2-methylphenyl group introduces steric hindrance, possibly reducing binding affinity compared to the sulfamoyl group .

Nitrophenoxy vs. Nitrothiophene Derivatives

- Target Compound: The 4-fluoro-2-nitrophenoxy group provides a balance of electronic effects, with the nitro group stabilizing negative charge and the fluoro group modulating aromatic π-π stacking .

- Analogues: N-(2-Nitrophenyl)Thiophene-2-Carboxamide (CAS 313970-43-3): Direct nitro substitution on the phenyl ring (2-nitro position) reduces steric bulk but may decrease metabolic stability compared to the phenoxy-linked nitro in the target compound .

Antifungal and Antimicrobial Activity

- Analogues :

- N-(4-Fluorophenethyl)-4-(1-Methyl-1H-Pyrazol-4-yl)Thiophene-2-Carboxamide (7c, ): Exhibits EC₅₀ = 11.6 μM against Rhizoctonia solani, highlighting the role of fluorinated alkyl chains in enhancing antifungal potency .

- 1H-Indole-2,3-Dione 3-[N-(4-Sulfamoylphenyl)Thiosemicarbazones] (): Inhibit Candida glabrata carbonic anhydrase with KI = 6.4–63.9 nM, underscoring the sulfamoyl group’s critical role in enzyme binding .

Anti-Proliferative Activity

- Analogues: 2-Cyano-3-(4-Fluorophenyl)-N-(4-Sulfamoylphenyl)Acrylamide (20, ): Shows anti-proliferative activity against MDA-MB-231 and HT-29 cancer cells (IC₅₀ = 10–50 μM), suggesting the sulfamoylphenyl-thiophene scaffold’s versatility in oncology .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.